7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione
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Overview
Description
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a heterocyclic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropyl-9-methylfuro[2,3-b]quinolin-4(9H)-ones with methyl iodide, followed by base treatment to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the furoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the furoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or interfere with protein-protein interactions, thereby exerting its biological effects .
Comparison with Similar Compounds
7-Methoxy-6-methylfuro[2,3-b]quinoline: This compound has a similar structure but with a different substitution pattern.
7-Methoxy-6-prenylfuro[2,3-b]quinoline: Another related compound with a prenyl group instead of a methyl group.
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one: A closely related compound with slight structural variations.
Uniqueness: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is unique due to its specific substitution pattern and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
7-methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLTWQRDNWPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C=C(C2=O)OC)C(=O)C3=C1OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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